6-Amino-4-(trifluoromethyl)nicotinaldehyde

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

This 6-amino-4-(trifluoromethyl)nicotinaldehyde (CAS 1289102-99-3) is not a generic aldehyde—its ortho-like amino/aldehyde pair uniquely enables regioselective annulations (Friedländer-type) for 1,8-naphthyridine & pyrido[2,3-d]pyrimidine kinase inhibitor scaffolds. The 6-amino-4-CF3 pattern dictates chelation & electronic properties critical for metabolic stability. Using positional isomers or mono-functional analogs risks divergent synthetic outcomes. For nAChR ligand libraries & CNS drug discovery, this bifunctional building block delivers built-in lipophilicity for BBB penetration. Supplied at 98% purity, stored under inert gas at 2–8°C.

Molecular Formula C7H5F3N2O
Molecular Weight 190.12 g/mol
Cat. No. B12098555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-(trifluoromethyl)nicotinaldehyde
Molecular FormulaC7H5F3N2O
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)C=O)C(F)(F)F
InChIInChI=1S/C7H5F3N2O/c8-7(9,10)5-1-6(11)12-2-4(5)3-13/h1-3H,(H2,11,12)
InChIKeyCRCWQWXTXUYZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-4-(trifluoromethyl)nicotinaldehyde: A Key Bifunctional Building Block for Heterocyclic Synthesis


6-Amino-4-(trifluoromethyl)nicotinaldehyde (CAS 1289102-99-3) is a heterocyclic building block featuring a pyridine core substituted with an amino group at the 6-position, a trifluoromethyl (-CF3) group at the 4-position, and an aldehyde group at the 3-position . This specific arrangement creates a unique, highly functionalized scaffold. The -CF3 group enhances lipophilicity and metabolic stability, while the ortho-positioned amino and aldehyde groups offer potent bifunctional reactivity for constructing complex fused heterocycles [1]. The compound is typically supplied as a solid with a purity of 98% and is recommended for storage at 2-8°C under an inert atmosphere [2].

6-Amino-4-(trifluoromethyl)nicotinaldehyde Substitution Risks: Why Analogues Are Not Interchangeable


Substituting 6-Amino-4-(trifluoromethyl)nicotinaldehyde with a positional isomer (e.g., 2-amino or 5-CF3 analog) or a mono-functional analogue (e.g., lacking the amino group) introduces significant risk of divergent synthetic outcomes and altered physicochemical properties. The specific 6-amino-4-CF3 substitution pattern dictates both the electronic environment and the chelation potential of the molecule, which is critical for regioselective ring formations [1]. The presence of both a nucleophilic amine and an electrophilic aldehyde in a fixed ortho-like relationship on the pyridine ring is essential for specific annulation chemistries (e.g., Friedländer synthesis) that are not possible with analogues like 4-(Trifluoromethyl)nicotinaldehyde, which lacks the amino handle . Furthermore, the -CF3 group's position relative to the ring nitrogen profoundly impacts basicity, hydrogen-bonding capacity, and metabolic stability, meaning a different isomer cannot be assumed to yield comparable pharmacological properties in a derived compound [2].

6-Amino-4-(trifluoromethyl)nicotinaldehyde: A Quantitative Comparison Against Key Analogues


Molecular Weight and Calculated Lipophilicity (cLogP) vs. Non-Fluorinated Analogue

The presence of the -CF3 group substantially increases both molecular weight and predicted lipophilicity compared to the non-fluorinated parent, 6-aminonicotinaldehyde. These changes are key drivers for modulating membrane permeability and metabolic stability in drug discovery programs .

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Synthetic Versatility: A Comparison of Bifunctional Reactivity

Unlike mono-functional analogues, 6-Amino-4-(trifluoromethyl)nicotinaldehyde's unique 1,3-relationship between its amino and aldehyde groups allows it to act as a scaffold for the single-step synthesis of complex fused heterocycles. This bifunctionality is absent in compounds like 4-(Trifluoromethyl)nicotinaldehyde, which can only participate in aldehyde-based reactions [1].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Predicted Physicochemical Properties vs. a 5-Positional Isomer

The substitution pattern significantly influences predicted boiling point and density. 6-Amino-4-(trifluoromethyl)nicotinaldehyde exhibits a higher predicted boiling point than its 5-substituted isomer, suggesting stronger intermolecular forces, likely due to enhanced hydrogen bonding from the 6-amino group .

Computational Chemistry Lead Optimization Property Prediction

6-Amino-4-(trifluoromethyl)nicotinaldehyde: High-Value Application Scenarios for R&D Procurement


Synthesis of Fluorinated 1,8-Naphthyridine and Pyrido[2,3-d]pyrimidine Scaffolds

6-Amino-4-(trifluoromethyl)nicotinaldehyde is an ideal precursor for constructing fluorinated 1,8-naphthyridine and pyrido[2,3-d]pyrimidine ring systems via Friedländer-type condensations or multi-component reactions. The strategic placement of the amino and aldehyde groups allows for rapid access to these privileged kinase inhibitor scaffolds with a built-in -CF3 group to enhance potency and metabolic stability [1].

Development of Novel Nicotinic Acetylcholine Receptor (nAChR) Ligands

The compound serves as a versatile starting point for generating libraries of nAChR ligands. The amino group can be readily functionalized, while the aldehyde can be used to attach the core to various pharmacophores. The -CF3 group is known to improve binding affinity and selectivity for certain nAChR subtypes [2].

Building Block for CNS-Penetrant Drug Candidates

The combination of a low molecular weight (190.12 g/mol) and the lipophilic -CF3 group makes this compound a valuable building block for designing central nervous system (CNS) drugs. Its core can be elaborated into diverse lead-like molecules while maintaining favorable properties for crossing the blood-brain barrier [3].

Agrochemical Intermediate for Novel Pesticide Discovery

Beyond pharmaceuticals, this compound's unique structure makes it a useful intermediate in the discovery of new agrochemicals. The pyridine ring is a common motif in many commercial pesticides, and the -CF3 group can enhance environmental stability and uptake into target pests [1].

Technical Documentation Hub

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